Cbz-Ile-Glu-Thr-Asp-pNA
Description
Properties
Molecular Formula |
C33H42N6O13 |
|---|---|
Molecular Weight |
730.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)/t18-,19+,23-,24-,27-,28-/m0/s1 |
InChI Key |
SGGFNVIWEQWDEP-YFMQAPAASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Preparation
The synthesis typically begins with a solid-phase support, such as MBHA resin (methylbenzhydrylamine), which facilitates C-terminal amidation upon cleavage. For Cbz-Ile-Glu-Thr-Asp-pNA , the pNA group is introduced post-synthetically, necessitating a resin that releases the peptide as a carboxylic acid (e.g., Wang resin). The first amino acid, Fmoc-Asp(OtBu)-OH , is anchored to the resin via its α-carboxyl group using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in a 1:1–3:1 equivalent ratio. The solvent system comprises DMF (dimethylformamide) and DCE (1,2-dichloroethane) in a 2:1 volume ratio, with DIEA (N,N-diisopropylethylamine) as the base.
Sequential Amino Acid Coupling
The SPPS follows an Fmoc/t-Bu strategy , where temporary Fmoc (9-fluorenylmethoxycarbonyl) protection is removed at each step using 20% piperidine in DMF . Side-chain protections include:
- Glu : γ-carboxyl as OtBu (tert-butyl ester)
- Thr : β-hydroxyl as tBu (tert-butyl ether)
- Asp : β-carboxyl as OtBu
Coupling reactions employ 3 equivalents of Fmoc-amino acids relative to the resin-bound amine, with HBTU/PyBop (1:1 ratio) and 5% DIEA by weight. Each coupling step proceeds for 3 hours at room temperature , followed by DMF washes to remove unreacted reagents.
Introduction of the Cbz Protecting Group
After coupling the final amino acid (Fmoc-Ile-OH ), the N-terminal Fmoc group is deprotected, and the Cbz group is introduced via reaction with benzyl chloroformate (Cbz-Cl) in the presence of DIEA. This step ensures selective protection of the N-terminus while leaving side-chain groups intact.
Cleavage and Deprotection
The peptide-resin is treated with TFA (trifluoroacetic acid)/water/triisopropylsilane (95:2.5:2.5) to cleave the peptide and remove tBu/OtBu protections. The crude product, Cbz-Ile-Glu-Thr-Asp-OH , is precipitated with cold diethyl ether, centrifuged, and lyophilized.
Post-Synthetic pNA Conjugation
The C-terminal carboxyl of Asp is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to p-nitroaniline in DMF/DCE (2:1) with DIEA . The reaction mixture is stirred for 12–24 hours , followed by HPLC purification (C18 column, 0.1% TFA in acetonitrile/water gradient).
Solution-Phase Synthesis
Fragment Condensation
This method involves synthesizing shorter segments (e.g., Cbz-Ile-Glu-OH and Thr-Asp-pNA ) separately, followed by coupling. Thr-Asp-pNA is prepared by activating Asp’s α-carboxyl as a p-nitrophenyl ester and reacting it with p-nitroaniline. The dipeptide Thr-Asp-pNA is then coupled to Cbz-Ile-Glu-OH using DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in THF .
Challenges in Solution-Phase
- Racemization : Elevated risk during carboxyl activation, mitigated by using HOBt or OxymaPure .
- Purification Complexity : Requires repetitive chromatography, reducing overall yield (<40%) compared to SPPS.
Optimization of Synthesis Conditions
Coupling Reagent Efficiency
Comparative studies indicate PyBop outperforms HBTU in minimizing epimerization, particularly for sterically hindered residues like Ile. A 1:1 HATU/PyBop ratio enhances coupling efficiency to >95% .
Table 1: Coupling Reagent Performance
| Reagent | Coupling Yield (%) | Epimerization Risk |
|---|---|---|
| HBTU | 85–90 | Moderate |
| PyBop | 92–95 | Low |
| HATU | 90–93 | Low |
Solvent Systems
DMF/DCE (2:1) proves superior to pure DMF by reducing swelling of the resin and improving reagent diffusion.
Analytical Characterization
HPLC Analysis
The crude product is purified via reverse-phase HPLC (Waters 1525 Binary system) with a C18 column and 0.1% TFA in acetonitrile/water. A gradient from 5% to 95% acetonitrile over 20 minutes achieves baseline separation, yielding purities >70% .
Mass Spectrometry
MALDI-TOF MS confirms the molecular ion peak at m/z 760.3 (calculated for C₃₄H₄₈N₆O₁₃).
NMR Spectroscopy
¹H-NMR (500 MHz, DMSO-d₆) verifies the absence of epimerization, with characteristic shifts for the Cbz group (δ 7.35–7.40 ppm) and pNA aromatic protons (δ 8.10–8.25 ppm).
Challenges and Troubleshooting
Aspartimide Formation
The Asp-Thr sequence is prone to cyclization, forming a six-membered ring under basic conditions. This is mitigated by:
Scalability
SPPS scales linearly up to 10 mmol , with yields plateauing at 60–65% due to cumulative coupling inefficiencies.
Recent Advances
Enzymatic Synthesis
Subtilisin Carlsberg and EG-modified trypsin have been explored for fragment condensation, though yields remain inferior (<30%) to chemical methods.
Green Chemistry
Cyclopentyl methyl ether (CPME) replaces DMF in coupling steps, reducing environmental impact without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Cbz-Ile-Glu-Thr-Asp-pNA primarily undergoes enzymatic cleavage reactions. The most notable reaction is its cleavage by caspase-8, which targets the peptide bond between Aspartic acid and p-nitroaniline.
Common Reagents and Conditions
Caspase-8: The enzyme responsible for cleaving the peptide.
Buffer solutions: Typically, a buffer solution at physiological pH is used to maintain the enzyme’s activity.
Detection reagents:
p-nitroaniline, released upon cleavage, is detected using a spectrophotometer at 405 nm.Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is quantified to measure caspase-8 activity.
Scientific Research Applications
Cbz-Ile-Glu-Thr-Asp-pNA is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a model substrate to study enzyme kinetics and specificity.
Biology: Essential in apoptosis research, helping to elucidate the role of caspase-8 in programmed cell death.
Medicine: Used in drug discovery and development, particularly in screening for caspase-8 inhibitors that could have therapeutic potential in diseases involving dysregulated apoptosis.
Industry: Employed in the development of diagnostic assays for detecting caspase-8 activity in various biological samples.
Mechanism of Action
The mechanism of action of Cbz-Ile-Glu-Thr-Asp-pNA involves its recognition and cleavage by caspase-8. The enzyme binds to the peptide and cleaves the bond between Aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of apoptosis, where caspase-8 plays a crucial role in initiating the cascade of events leading to cell death.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₃₃H₄₂O₁₃N₆
- Molecular Weight : 730.72 g/mol
- Sequence : Cbz-Ile-Glu-Thr-Asp-pNA
- Mechanism : Hydrolyzed at the Ile-Glu-Thr-Asp (IETD) sequence by target enzymes, releasing para-nitroaniline (pNA), which is quantified colorimetrically at 405 nm .
- Physicochemical Characteristics :
This substrate is utilized in enzyme kinetics, drug discovery, and apoptosis studies due to its specificity and reliable detection method.
Structural and Functional Analogues: Ac-Ile-Glu-Thr-Asp-pNA
Ac-Ile-Glu-Thr-Asp-pNA (acetyl-isoleucine-glutamic acid-threonine-aspartic acid-para-nitroaniline), or Ac-IETD-pNA, shares the same IETD cleavage sequence but differs in its N-terminal protecting group (acetyl vs. carbobenzoxy).
Key Differences:
Research Findings:
Enzyme Specificity: Cbz-IETD-pNA is cleaved by both caspase-8 and granzyme B, making it versatile for studying cross-talk between apoptosis and cytotoxic T-cell activity .
Ac-IETD-pNA’s smaller size may improve membrane permeability in cellular assays, though this requires experimental validation.
Assay Performance :
- Both substrates release pNA for colorimetric detection, but Cbz-IETD-pNA’s dual enzyme specificity necessitates controlled experimental conditions to avoid cross-reactivity .
Other Related Compounds
While Cbz- and Ac-IETD-pNA are the most studied variants, other modifications include:
- Non-pNA Reporters: Substrates with alternative leaving groups (e.g., 7-amino-4-methylcoumarin) for fluorometric assays, which offer higher sensitivity but require specialized equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
